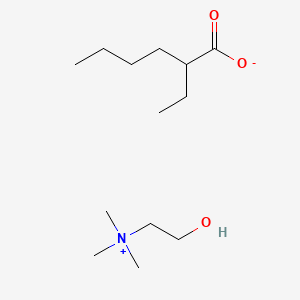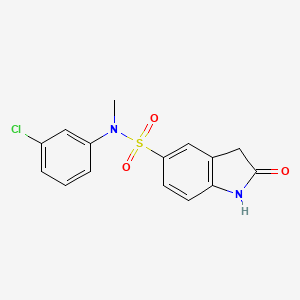
4-methoxy-2,6-pyridinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-2,6-pyridinedicarboxamide is a heterocyclic organic compound with a pyridine ring substituted with methoxy and dicarboxamide groups at the 4 and 2,6 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
4-methoxy-2,6-pyridinedicarboxamide can be synthesized through the following steps:
Industrial Production Methods
化学反応の分析
Types of Reactions
4-methoxy-2,6-pyridinedicarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted under specific conditions.
Amidation Reactions: The dicarboxamide groups can participate in further amidation or esterification reactions.
Common Reagents and Conditions
Trifluoroacetic Anhydride (TFAA): Used in the conversion of 4-methoxypyridine-2,6-dicarboxamide to 4-methoxypyridine-2,6-dicarbonitrile in the presence of triethylamine (Et₃N) at 0°C in tetrahydrofuran (THF).
Major Products
4-Methoxypyridine-2,6-dicarbonitrile: Formed from the reaction with trifluoroacetic anhydride.
科学的研究の応用
4-methoxy-2,6-pyridinedicarboxamide has several scientific research applications:
Coordination Chemistry: Used as a ligand in the synthesis of metal complexes, which are studied for their spin crossover and thermochromic properties.
Catalysis: Employed in catalytic organic transformations due to its ability to stabilize reactive species.
Material Science: Utilized in the design of functional materials, such as sensors and molecular recognition systems.
Biological Applications: Investigated for potential pharmacological activities and as a model compound for studying intramolecular hydrogen bonding.
作用機序
The mechanism of action of 4-methoxypyridine-2,6-dicarboxamide involves its ability to act as a chelating ligand, coordinating with metal ions through its nitrogen and oxygen atoms. This coordination can influence the electronic properties of the metal center, leading to various catalytic and biological activities .
類似化合物との比較
Similar Compounds
Pyridine-2,6-dicarboxamide: Lacks the methoxy group but shares the dicarboxamide functionality.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring but has similar dicarboxamide groups.
Uniqueness
4-methoxy-2,6-pyridinedicarboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity compared to its analogs .
特性
分子式 |
C8H9N3O3 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC名 |
4-methoxypyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C8H9N3O3/c1-14-4-2-5(7(9)12)11-6(3-4)8(10)13/h2-3H,1H3,(H2,9,12)(H2,10,13) |
InChIキー |
VTFCGOGFWATXER-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=C1)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-Chloropyridin-3-yl)methyl]-1-hydroxy-2-naphthoic acid](/img/structure/B8733237.png)











![Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B8733348.png)

